molecular formula C10H9NO4 B14829533 4-Cyclopropoxy-5-formylnicotinic acid

4-Cyclopropoxy-5-formylnicotinic acid

Katalognummer: B14829533
Molekulargewicht: 207.18 g/mol
InChI-Schlüssel: PMDMXOSYCXQPOT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-5-formylnicotinic acid is a derivative of nicotinic acid, which is also known as niacin or vitamin B3. This compound is characterized by the presence of a cyclopropoxy group at the fourth position and a formyl group at the fifth position of the nicotinic acid structure. It has a molecular formula of C10H9NO4 and a molecular weight of 207.18 g/mol . Nicotinic acid derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Vorbereitungsmethoden

The synthesis of 4-Cyclopropoxy-5-formylnicotinic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the coupling of a boronic acid derivative with a halogenated nicotinic acid derivative in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be carried out at room temperature.

For industrial production, the synthesis may involve multi-step processes, including the preparation of intermediate compounds, purification, and final coupling reactions. The choice of reagents and reaction conditions can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

4-Cyclopropoxy-5-formylnicotinic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The cyclopropoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include mild temperatures, appropriate solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium, platinum). The major products formed from these reactions depend on the specific reagents and conditions used .

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-5-formylnicotinic acid has several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

4-Cyclopropoxy-5-formylnicotinic acid can be compared with other nicotinic acid derivatives, such as:

    4-Methoxy-5-formylnicotinic acid: Similar structure but with a methoxy group instead of a cyclopropoxy group.

    4-Ethoxy-5-formylnicotinic acid: Similar structure but with an ethoxy group instead of a cyclopropoxy group.

    4-Propoxy-5-formylnicotinic acid: Similar structure but with a propoxy group instead of a cyclopropoxy group.

The uniqueness of this compound lies in the presence of the cyclopropoxy group, which may confer different chemical and biological properties compared to other derivatives .

Eigenschaften

Molekularformel

C10H9NO4

Molekulargewicht

207.18 g/mol

IUPAC-Name

4-cyclopropyloxy-5-formylpyridine-3-carboxylic acid

InChI

InChI=1S/C10H9NO4/c12-5-6-3-11-4-8(10(13)14)9(6)15-7-1-2-7/h3-5,7H,1-2H2,(H,13,14)

InChI-Schlüssel

PMDMXOSYCXQPOT-UHFFFAOYSA-N

Kanonische SMILES

C1CC1OC2=C(C=NC=C2C=O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.